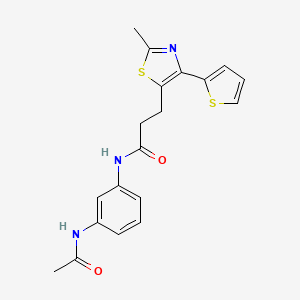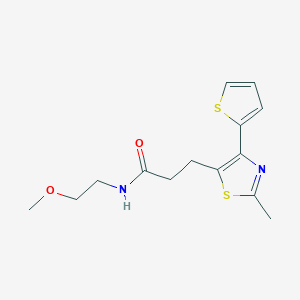![molecular formula C18H15F3N2OS2 B6574247 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide CAS No. 1017662-29-1](/img/structure/B6574247.png)
3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide is a complex organic compound featuring a thiophene ring, a thiazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene and thiazole rings. One common approach is the Gewald synthesis, which involves the condensation of a thiophene derivative with a suitable α-methylene carbonyl compound and an α-cyano ester in the presence of sulfur. The reaction conditions include heating under reflux with a suitable solvent, such as ethanol or methanol, and the use of a base like sodium ethoxide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pressure, helps in maintaining optimal conditions for the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Introduction of various functional groups at different positions on the thiophene or thiazole rings.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Medicinal Chemistry: It can serve as a lead compound for the development of new drugs, particularly in the fields of anti-inflammatory and anti-cancer agents.
Material Science: The compound's unique electronic properties make it suitable for use in organic semiconductors and organic light-emitting diodes (OLEDs).
Industrial Processes: It can be used as a corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine contain thiophene rings and exhibit anti-inflammatory and anesthetic properties, respectively.
Thiazole Derivatives: Compounds such as dorzolamide and tioconazole contain thiazole rings and are used as diuretics and antifungal agents, respectively.
Uniqueness: 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide stands out due to its combination of thiophene and thiazole rings along with the trifluoromethyl group, which contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS2/c1-11-22-17(14-7-4-10-25-14)15(26-11)8-9-16(24)23-13-6-3-2-5-12(13)18(19,20)21/h2-7,10H,8-9H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXTZFULMWHCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B6574166.png)
![10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B6574169.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide](/img/structure/B6574170.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-2,3-dimethoxybenzamide](/img/structure/B6574182.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B6574185.png)
![2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6574198.png)
![N-(4-bromo-2-fluorophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6574208.png)
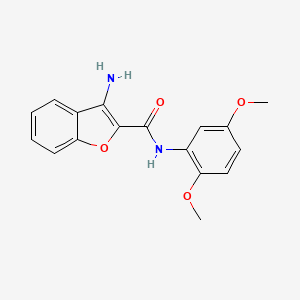
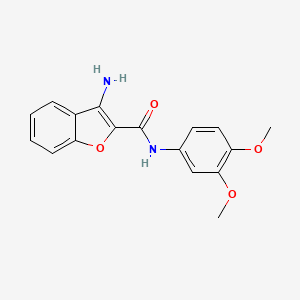
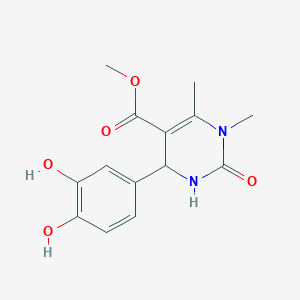
![{2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B6574238.png)

